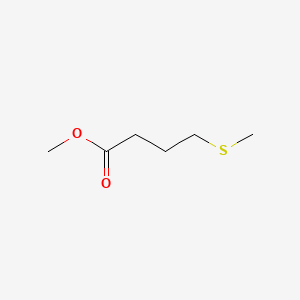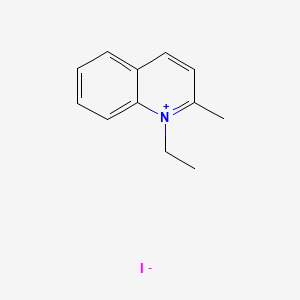
N-Methyl-N-(trimethylsilyl)acetamide
Descripción general
Descripción
N-Methyl-N-(trimethylsilyl)acetamide is a versatile chemical compound with the molecular formula C6H15NOSi. It is commonly used as a derivatizing agent in gas chromatography due to its ability to form volatile derivatives. This compound is known for its clear, light yellow appearance and is sensitive to moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-methylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of advanced distillation techniques to separate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:
Silylation: It acts as a silylating agent, reacting with alcohols to form trimethylsilyl ethers.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Silylation Reactions: These reactions often involve the use of alcohols and are carried out under anhydrous conditions to prevent hydrolysis.
Substitution Reactions: Common reagents include chloromethyl (methyl)-diacetoxysilane, leading to the formation of complex silane derivatives.
Major Products:
Trimethylsilyl Ethers: Formed from the reaction with alcohols.
Complex Silane Derivatives: Formed from substitution reactions with electrophiles.
Aplicaciones Científicas De Investigación
N-Methyl-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a derivatizing agent in gas chromatography for the analysis of various compounds, including carbohydrates and amino acids.
Biology: Employed in the characterization of biological molecules, such as nucleotides and peptides.
Medicine: Utilized in the detection of steroid hormones and pharmaceutical intermediates.
Industry: Applied in the synthesis of complex organic compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The primary mechanism of action for N-Methyl-N-(trimethylsilyl)acetamide involves its role as a silylating agent. The silylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the silicon atom acts as the electrophile and the substrate as the nucleophile. This reaction enhances the volatility and stability of the derivatized compounds, making them suitable for gas chromatography analysis.
Comparación Con Compuestos Similares
- N-Trimethylsilyl-N-methylacetamide
- N,O-Bis(trimethylsilyl)acetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison: N-Methyl-N-(trimethylsilyl)acetamide is unique due to its specific application in gas chromatography as a derivatizing agent. Compared to N,O-Bis(trimethylsilyl)acetamide, it offers better selectivity and efficiency in forming volatile derivatives. N-Methyl-N-(trimethylsilyl)trifluoroacetamide, on the other hand, is used for more specialized applications, such as the detection of steroid hormones.
Propiedades
IUPAC Name |
N-methyl-N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUOBLDKFGCVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064707 | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7449-74-3 | |
| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7449-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trimethylsilyl-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007449743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(trimethylsilyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TRIMETHYLSILYL-N-METHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0IWF6UKW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there advantages of using MSTFA over other silylation reagents?
A: Yes, research suggests that MSTFA offers certain advantages over other silylation reagents. For instance, in the synthesis of cyclic acetals, MSTFA proved to be superior to N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) []. The byproduct of MSTFA, 2,2,2-trifluoro-N-methylacetamide, did not inhibit the catalytic acetalization reaction, unlike the byproducts from BSA and BSTFA. This makes MSTFA a more efficient reagent for this particular application.
Q2: Can you give an example of how MSTFA is used in analytical method development?
A: Certainly. A research study focused on analyzing perfluorinated carboxylic acids (PFCAs) in water samples employed MSTFA as a derivatizing agent []. PFCAs, due to their high polarity, require derivatization prior to GC-MS analysis. The researchers used MSTFA to convert PFCAs into their corresponding trimethylsilyl derivatives, which could be effectively separated and detected using GC-MS.
Q3: The research mentions analyzing house dust. Why is this important, and how is MSTFA involved?
A: House dust can contain a mixture of chemicals, some of which can be harmful to human health, particularly for young children who tend to ingest more dust []. Bisphenol A (BPA), alkylphenols (APs), and alkylphenol ethoxylates (APEOs) are examples of potentially harmful compounds found in house dust. The study used MSTFA to derivatize these compounds, making them suitable for GC-MS analysis, and allowing researchers to determine the levels of these compounds in house dust [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)












